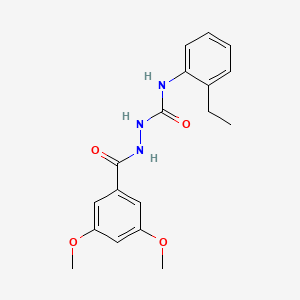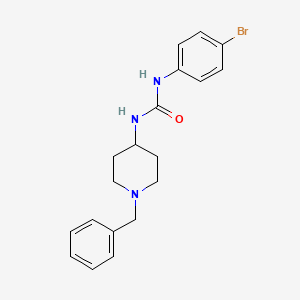
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide
説明
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized in 2005 and has been the subject of numerous scientific studies since then.
作用機序
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide is a selective antagonist of the histamine H4 receptor. The histamine H4 receptor is expressed on immune cells, such as mast cells, eosinophils, and T cells. Activation of this receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of allergic diseases. By blocking the histamine H4 receptor, 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide reduces the release of these inflammatory mediators.
Biochemical and Physiological Effects:
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide has been shown to reduce inflammation and itching in animal models of allergic diseases. It has also been shown to reduce airway hyperresponsiveness in a mouse model of asthma. In addition, 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide has been shown to reduce the infiltration of inflammatory cells into the skin in a mouse model of atopic dermatitis.
実験室実験の利点と制限
One advantage of using 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide in lab experiments is its selectivity for the histamine H4 receptor. This allows researchers to specifically target this receptor without affecting other histamine receptors. However, one limitation of using 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide is its relatively low potency compared to other histamine H4 receptor antagonists. This may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide. One area of interest is its potential use in the treatment of atopic dermatitis. Another area of interest is its potential use in combination with other anti-inflammatory drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide and its potential effects on other cell types and signaling pathways.
科学的研究の応用
2-(3,5-dimethoxybenzoyl)-N-(2-ethylphenyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-pruritic, and anti-nociceptive effects in animal models. It has also been investigated for its potential use in the treatment of asthma, allergic rhinitis, and atopic dermatitis.
特性
IUPAC Name |
1-[(3,5-dimethoxybenzoyl)amino]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-4-12-7-5-6-8-16(12)19-18(23)21-20-17(22)13-9-14(24-2)11-15(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQCDRBLEZAHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NNC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyano-N-(4-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B4283484.png)

![4-methyl-3-[(1-naphthylmethyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4283504.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4283505.png)
![N-butyl-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4283507.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283515.png)
![2-({4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283521.png)
![7-[({4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4283523.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4283535.png)
![3-[1-(4-bromophenoxy)ethyl]-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4283539.png)
![N-(3-fluorophenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4283550.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4283558.png)
![2-[hydroxy(phenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4283570.png)